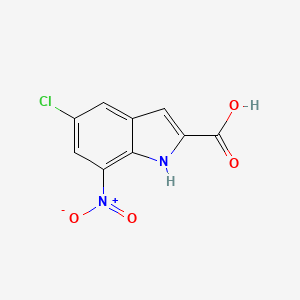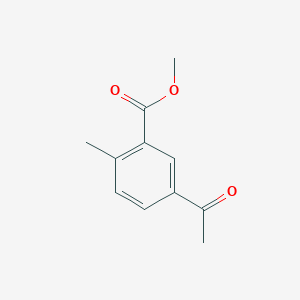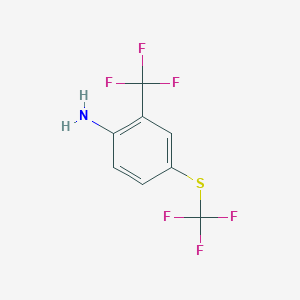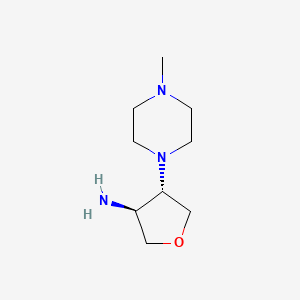
5-chloro-7-nitro-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-7-nitro-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 5th position, a nitro group at the 7th position, and a carboxylic acid group at the 2nd position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-nitro-1H-indole-2-carboxylic acid typically involves the nitration of 5-chloro-1H-indole-2-carboxylic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 7th position. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective introduction of the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-7-nitro-1H-indole-2-carboxylic acid undergoes various types of chemical reactions, including:
Electrophilic substitution: The presence of electron-withdrawing groups (chloro and nitro) makes the indole ring less reactive towards electrophilic substitution. under specific conditions, substitution reactions can occur at the available positions on the ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Coupling reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and nitric acid at low temperatures.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride.
Coupling: Carbodiimides (e.g., EDC, DCC) for amide bond formation.
Major Products Formed
Reduction: 5-chloro-7-amino-1H-indole-2-carboxylic acid.
Coupling: Various amides and esters depending on the reactants used.
Aplicaciones Científicas De Investigación
5-chloro-7-nitro-1H-indole-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to naturally occurring indole derivatives.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-chloro-7-nitro-1H-indole-2-carboxylic acid is primarily related to its ability to interact with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins or nucleic acids. The chloro group and carboxylic acid moiety can also contribute to the binding affinity and specificity of the compound towards its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-1H-indole-2-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-nitro-1H-indole-2-carboxylic acid: Lacks the chloro group, which can affect its binding properties and reactivity.
5-chloro-7-nitroindole: Lacks the carboxylic acid group, which can influence its solubility and reactivity.
Uniqueness
5-chloro-7-nitro-1H-indole-2-carboxylic acid is unique due to the presence of both chloro and nitro groups, which impart distinct electronic properties to the indole ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in the synthesis of complex bioactive molecules.
Propiedades
Fórmula molecular |
C9H5ClN2O4 |
|---|---|
Peso molecular |
240.60 g/mol |
Nombre IUPAC |
5-chloro-7-nitro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O4/c10-5-1-4-2-6(9(13)14)11-8(4)7(3-5)12(15)16/h1-3,11H,(H,13,14) |
Clave InChI |
OITGMXKMPMPOGW-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(NC2=C(C=C1Cl)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11760153.png)
![1-[3-(Bromomethyl)phenyl]-3-methylurea](/img/structure/B11760158.png)

![[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11760165.png)



![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760200.png)
![[(2-Fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11760208.png)
![(4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine](/img/structure/B11760216.png)
![4,7-Difluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B11760220.png)


![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760240.png)
